molecular formula C18H12F3N5O B2735327 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide CAS No. 2034418-68-1

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide

Cat. No.: B2735327
CAS No.: 2034418-68-1
M. Wt: 371.323
InChI Key: LGTTWAHAXBBCTK-UHFFFAOYSA-N
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Description

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a triazolopyridine ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide typically involves multiple steps, starting with the construction of the triazolopyridine core This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor containing the trifluoromethyl group

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications, including the development of new catalysts and functional materials.

Mechanism of Action

The mechanism by which N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but may differ in their substituents and functional groups.

  • Triazolopyridine derivatives: These compounds contain the triazolopyridine ring system but may have different substituents or additional functional groups.

  • Trifluoromethyl-containing compounds: These compounds include the trifluoromethyl group but may have different core structures.

Uniqueness: N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide is unique due to its combination of the trifluoromethyl group, triazolopyridine ring, and isoquinoline moiety

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O/c19-18(20,21)12-6-8-26-14(9-12)24-25-15(26)10-23-17(27)16-13-4-2-1-3-11(13)5-7-22-16/h1-9H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTTWAHAXBBCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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